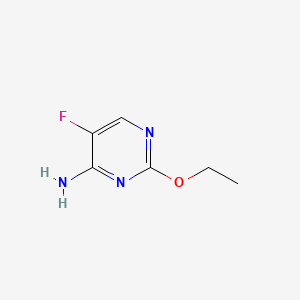

2-Ethoxy-5-fluoropyrimidin-4-amine

説明

Nomenclature and Contextualization within Pyrimidine (B1678525) Derivatives

The precise naming and classification of a chemical compound are fundamental for its identification and study.

The standard name for this compound is 2-Ethoxy-5-fluoropyrimidin-4-amine. According to the International Union of Pure and Applied Chemistry (IUPAC) conventions, its systematic name is also 2-ethoxy-5-fluoro-4-pyrimidinamine. It is referenced by several synonyms in chemical databases and supplier catalogs.

The unique identifier assigned to this compound by the Chemical Abstracts Service is CAS Number 56076-21-2. calpaclab.combldpharm.comarctomsci.comlabnovo.com This number is used globally to provide an unambiguous way to identify the chemical substance.

This compound belongs to the broad class of heterocyclic compounds, specifically the diazine family. researchgate.netnih.gov In the context of chemical synthesis, it is categorized as a heterocyclic building block. calpaclab.com These are essentially molecular fragments that chemists use to construct larger, often more complex, molecules. This compound is also identified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of molecules designed to target and degrade specific proteins. calpaclab.com

Historical Perspectives and Evolution of Pyrimidine Chemistry in Research

The study of pyrimidines has a rich history dating back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The term "pyrimidin" was first proposed by Pinner in 1884 or 1885, drawing from the words "pyridine" and "amidine" due to structural similarities. umich.edu

The systematic investigation of pyrimidines began in earnest during this period. wikipedia.org A significant milestone was the isolation of the pyrimidine nucleobases cytosine, thymine, and uracil (B121893) from nucleic acids, which cemented the biological importance of this class of compounds. studysmarter.co.ukbritannica.com The parent, unsubstituted pyrimidine ring was first synthesized in 1900. wikipedia.org This foundational work paved the way for the extensive exploration of pyrimidine chemistry and the subsequent discovery of the diverse roles these molecules play in nature and medicine.

Significance of the Pyrimidine Scaffold in Medicinal Chemistry Research

The pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.nettec.mx This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug discovery. The significance of the pyrimidine core stems from its central role in the building blocks of life. researchgate.netnih.gov

The pyrimidine structure is a fundamental component of essential biomolecules, most notably the nucleobases uracil, thymine, and cytosine, which are integral to RNA and DNA. researchgate.netwikipedia.orgjuniperpublishers.com Its presence is also seen in thiamine (B1217682) (vitamin B1) and in numerous synthetic compounds with a wide range of therapeutic applications. wikipedia.orgbritannica.comjuniperpublishers.com

The versatility of the pyrimidine scaffold allows it to be a key pharmacophore in drugs with diverse activities, including:

Anticancer agents : Derivatives like 5-fluorouracil (B62378) and various protein kinase inhibitors are built upon a pyrimidine framework. nih.govmdpi.combenthamscience.com

Antiviral compounds : The HIV drug zidovudine (B1683550) (AZT) is a well-known example. wikipedia.orgmdpi.com

Antimicrobial agents : Many antibacterial and antifungal drugs incorporate the pyrimidine ring to achieve their therapeutic effect. nih.govwjarr.comtandfonline.com

Anti-inflammatory drugs : The scaffold is used to develop agents targeting inflammation pathways. nih.govwjarr.com

Cardiovascular and CNS drugs : Pyrimidine derivatives have been developed as antihypertensive agents and anxiolytics. juniperpublishers.comwjarr.com

The biological activity of these molecules can be finely tuned by making slight modifications and adding various substituents to the pyrimidine ring. tec.mx This adaptability has made the pyrimidine scaffold a consistent focus of research and development in the pharmaceutical industry. nih.govtandfonline.com

Fluorine Incorporation in Pyrimidine Structures for Research Enhancement

The incorporation of fluorine into pyrimidine structures is a well-established strategy in medicinal chemistry to enhance the research potential and therapeutic efficacy of molecules. Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as its van der Waals radius is similar to that of a hydrogen atom. This substitution can lead to profound changes in a molecule's physicochemical and biological characteristics.

One of the key advantages of fluorination is the modulation of a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes in the liver. This can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.

Furthermore, the introduction of a fluorine atom can significantly alter the acidity or basicity (pKa) of nearby functional groups. This can influence a molecule's solubility, membrane permeability, and binding interactions with biological targets. For instance, the electron-withdrawing nature of fluorine can increase the acidity of N-H protons in the pyrimidine ring, potentially leading to stronger hydrogen bonding interactions with target proteins.

In the context of enzyme inhibitors, fluorinated pyrimidines can act as mechanism-based inhibitors. The fluorine atom can stabilize a transition state analog complex with the target enzyme, leading to potent and often irreversible inhibition. labcompare.com This property is particularly valuable in the design of anticancer and antiviral agents. The strategic placement of fluorine can also influence the conformational preferences of a molecule, pre-organizing it for optimal binding to a receptor or enzyme active site.

The presence of the fluorine atom also provides a valuable tool for research purposes. The ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR spectroscopy to study drug-target interactions and metabolic pathways in a non-invasive manner. labcompare.com This analytical technique offers a clear window into the molecular fate of a fluorinated compound in a biological system.

The combination of these effects makes the incorporation of fluorine into pyrimidine structures a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, ultimately enhancing their potential for successful development.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₈FN₃O | drugdesign.orgcalpaclab.com |

| Molecular Weight | 157.15 g/mol | drugdesign.orgcalpaclab.com |

| CAS Number | 56076-21-2 | drugdesign.orgcalpaclab.com |

| Appearance | (Not specified in provided results) | |

| Purity | ≥98% | |

| Primary Classification | Protein Degrader Building Block | drugdesign.org |

Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPWKSQAHRVMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204626 | |

| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56076-21-2 | |

| Record name | 2-Ethoxy-5-fluoro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56076-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056076212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethoxy 5 Fluoropyrimidin 4 Amine and Its Precursors

Established Synthetic Routes to the Pyrimidine (B1678525) Core

The foundational step in synthesizing the target molecule is the creation of the pyrimidine ring structure. This is typically achieved through cyclocondensation reactions that bring together smaller acyclic precursors to form the heterocyclic system.

A widely employed and scalable method for forming the pyrimidine ring is through a cyclocondensation reaction. This pathway involves the reaction of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335) or its derivatives bu.edu.eg.

An efficient industrial synthesis route commences with urea as a low-cost starting material. google.com Urea is reacted with diethyl sulfate to form a key precursor, which then leads to the formation of an isourea intermediate. google.com This initial step is crucial as it sets the stage for the subsequent ring-closing reaction. The molar ratio of urea to diethyl sulfate is a critical parameter, typically controlled in the range of 1:0.5 to 1:1.5 to optimize the reaction. google.com

The reaction between urea and diethyl sulfate yields O-ethylisourea sulfate. google.com This intermediate is then subjected to a cyclization reaction with a malonic acid derivative, such as diethyl malonate, to construct the pyrimidine ring. google.com This step results in the formation of 2-ethoxy-4,6-dihydroxypyrimidine, the core heterocyclic structure upon which further modifications are made. google.com The synthesis of 2-ethoxy-4,6-dihydroxypyrimidine is a pivotal point in the pathway, as this compound serves as the direct precursor for subsequent halogenation steps.

The efficiency of the pyrimidine core synthesis is highly dependent on the reaction conditions. For the formation of ethyl isourea sulfate from urea and diethyl sulfate, the reaction temperature is typically maintained between 60°C and 120°C. google.com The subsequent cyclization step to form 2-ethoxy-4,6-dihydroxypyrimidine is conducted at temperatures ranging from 60°C to 150°C, with the molar ratio of O-ethylisourea sulfate to diethyl malonate controlled between 1:0.5 and 1:1.5. google.com In some optimized processes, the cyclization is carried out in a solvent like anhydrous methanol in the presence of a base such as sodium methoxide, with temperatures controlled at lower ranges, for instance, between -7°C and 25°C.

Table 1: Optimized Reaction Conditions for Pyrimidine Core Synthesis

| Reaction Step | Reactants | Molar Ratio | Temperature | Solvent/Catalyst | Product |

|---|---|---|---|---|---|

| Isourea Formation | Urea, Diethyl Sulfate | 1:0.5 - 1:1.5 | 60-120°C | Not specified | O-ethylisourea sulfate |

| Cyclocondensation | O-ethylisourea sulfate, Diethyl Malonate | 1:0.5 - 1:1.5 | 60-150°C | Not specified | 2-ethoxy-4,6-dihydroxypyrimidine |

Following the successful formation of the 2-ethoxy-4,6-dihydroxypyrimidine core, the next critical phase involves halogenation. This process replaces the hydroxyl groups on the pyrimidine ring with halogen atoms, typically chlorine, which are better leaving groups for subsequent nucleophilic substitution reactions.

The conversion of 2-ethoxy-4,6-dihydroxypyrimidine to 2-ethoxy-4,6-dichloropyrimidine is a crucial transformation accomplished through chlorination. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. google.comresearchgate.netnih.gov The reaction involves heating the dihydroxy pyrimidine substrate in POCl₃, often in the presence of a base to act as an acid scavenger and reaction promoter. researchgate.netnih.govgoogle.com Common bases used include tertiary amines like pyridine (B92270) or triethylamine. google.comresearchgate.netnih.gov This chlorination reaction is a well-established and efficient method for preparing chlorinated pyrimidine intermediates, which are essential for the synthesis of the final fluorinated and aminated product. nih.gov The reaction is typically performed at elevated temperatures, for example, by heating the mixture to reflux. researchgate.netnih.gov

Table 2: General Conditions for Chlorination of Hydroxypyrimidines

| Reactant | Chlorinating Agent | Base (optional) | Temperature | Product |

|---|

Table of Compounds

| Compound Name |

|---|

| 2-Ethoxy-5-fluoropyrimidin-4-amine |

| 2-ethoxy-4,6-dichloropyrimidine |

| 2-ethoxy-4,6-dihydroxypyrimidine |

| Diethyl Malonate |

| Diethyl Sulfate |

| O-ethylisourea sulfate |

| Phosphorus Oxychloride |

| Pyridine |

| Sodium Methoxide |

| Triethylamine |

Halogenation Strategies

Selective Fluorination via Halogen Exchange (e.g., KF/DMSO)

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. A common and effective method for this transformation is through a halogen exchange reaction, also known as the Halex process. This reaction typically involves the displacement of a chloro or bromo substituent with a fluoride ion. A widely used reagent system for this purpose is potassium fluoride (KF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO).

The general approach involves starting with a precursor such as 2-ethoxy-5-chloropyrimidine. The chlorine atom at the C-5 position, activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring, is susceptible to nucleophilic attack by the fluoride ion.

Table 1: Typical Reaction Conditions for Halogen Exchange Fluorination

| Parameter | Condition |

|---|---|

| Precursor | 2-Ethoxy-5-chloropyrimidine or 2-Ethoxy-5-bromopyrimidine |

| Fluorinating Agent | Potassium Fluoride (KF) |

| Solvent | Dimethyl Sulfoxide (DMSO) or other polar aprotic solvents |

| Temperature | Elevated temperatures (e.g., 100-150 °C) |

This interactive table summarizes the typical conditions for the Halex reaction.

The selective fluorination via halogen exchange on the pyrimidine ring proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is initiated by the attack of a nucleophile (fluoride ion, F⁻) on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The fluoride ion, rendered highly nucleophilic and soluble in the DMSO solvent, attacks the C-5 carbon of the pyrimidine ring, which bears the halogen leaving group (e.g., chlorine). The electron-withdrawing nature of the two ring nitrogen atoms delocalizes the electron density of the ring, making the carbon atoms electrophilic and susceptible to attack.

Formation of Meisenheimer Complex: The addition of the fluoride ion breaks the aromaticity of the ring and forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and is stabilized by the electronegative nitrogen atoms.

Elimination of Leaving Group: In the final step, the leaving group (e.g., chloride ion) is expelled from the complex, and the aromaticity of the pyrimidine ring is restored, yielding the 5-fluorinated product.

The rate-determining step in SNAr reactions is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of the fluorine substituent being introduced can paradoxically accelerate the reaction by further polarizing the C-X bond (where X is the leaving group) and stabilizing the intermediate, even though the C-F bond formed is very strong. masterorganicchemistry.com Selectivity is dictated by the position of the leaving group, as the SNAr mechanism inherently involves substitution at that specific site.

In the synthesis of specifically substituted fluoropyrimidines, controlling the reaction to prevent unwanted side products is crucial. When precursors with multiple halogen substituents are used, over-fluorination—the replacement of more than one halogen with fluorine—is a primary concern. For instance, if starting from a precursor like 2-ethoxy-4,5-dichloropyrimidine, the reaction conditions must be carefully optimized to favor the substitution of only the C-5 chlorine.

Factors to Control Side Reactions:

Stoichiometry: Using a controlled molar equivalent of the fluorinating agent (KF) can limit the extent of fluorination.

Temperature and Reaction Time: Lowering the reaction temperature or reducing the reaction time can help to selectively target the more reactive halogen site and prevent subsequent, less favorable substitutions.

Choice of Leaving Group: If different halogens are present (e.g., bromine and chlorine), their differential reactivity can be exploited for selective substitution.

Other potential side reactions include hydrolysis of the halogen substituent if water is present in the reaction mixture, leading to the formation of hydroxylated pyrimidines. The use of anhydrous reagents and solvents like dry DMSO is therefore essential to minimize these unwanted pathways.

Amination Reactions for the Introduction of the Amine Moiety

Following the successful fluorination of the pyrimidine ring, the next key step is the introduction of the amine group at the C-4 position. This is also typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this step is a 2-ethoxy-5-fluoro-4-halopyrimidine, such as 2-ethoxy-4-chloro-5-fluoropyrimidine. This intermediate is reacted with an amine source, such as ammonia or a protected amine, to displace the halogen at the C-4 position.

The SNAr mechanism for amination is analogous to that for fluorination. The pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogens and the C-5 fluorine atom. The C-4 position is particularly electrophilic.

The reaction proceeds when a nucleophilic amine attacks the C-4 carbon, leading to the formation of a tetrahedral Meisenheimer intermediate. The negative charge is delocalized and stabilized by the ring nitrogens. Subsequently, the halide leaving group (e.g., chloride) is eliminated, restoring aromaticity and yielding the final this compound product. wikipedia.org

Table 2: Reaction Parameters for SNAr Amination

| Parameter | Condition |

|---|---|

| Substrate | 2-Ethoxy-4-chloro-5-fluoropyrimidine |

| Aminating Agent | Ammonia (aqueous or gas), Ammonium hydroxide |

| Solvent | Alcohols (e.g., Ethanol), water, or polar aprotic solvents |

| Base (optional) | Triethylamine or other non-nucleophilic bases to quench generated acid |

This interactive table outlines typical conditions for the amination step.

Regioselectivity is a critical consideration in the amination of poly-substituted pyrimidines. In a precursor like 2-ethoxy-4-chloro-5-fluoropyrimidine, the substitution occurs selectively at the C-4 position over the C-2 position. This high degree of selectivity is governed by several factors:

Leaving Group Ability: Chloride is a much better leaving group than the ethoxide anion, making the C-4 position kinetically favored for substitution.

Electronic Activation: The C-4 and C-6 positions of the pyrimidine ring are generally more electron-deficient and thus more reactive towards nucleophiles than the C-2 position. wuxiapptec.com The presence of an electron-withdrawing fluorine atom at C-5 further activates the adjacent C-4 position for nucleophilic attack.

Di-substitution is generally not a concern in this specific step, as the ethoxy group at C-2 is not a viable leaving group under typical SNAr amination conditions. If the synthesis started from a di- or tri-chlorinated pyrimidine, preventing di- or tri-amination would require careful, stepwise addition of nucleophiles under controlled conditions to exploit the differential reactivity of the C-2, C-4, and C-6 positions. nih.gov For instance, the C-4 position is generally the most reactive, allowing for its selective substitution first. wuxiapptec.com

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic organic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are increasingly applied to the synthesis of heterocyclic compounds like this compound.

Advanced Synthetic Methods:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the fluorination and amination steps, often leading to higher yields and cleaner reactions by minimizing thermal decomposition and side product formation. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, which can enhance selectivity and safety, particularly for highly exothermic or hazardous reactions.

Green Chemistry Considerations:

Safer Solvents: Traditional reliance on solvents like DMSO can be addressed by exploring greener alternatives, such as ionic liquids or deep eutectic solvents, which are often less toxic and recyclable. rasayanjournal.co.in In some cases, reactions can be performed in water. preprints.org

Catalysis: While SNAr reactions are often uncatalyzed, research into catalytic methods, including the use of phase-transfer catalysts for fluorination or palladium catalysts for specific aminations, can improve efficiency and reduce the harshness of reaction conditions. nih.gov

Novel Catalytic Systems in Pyrimidine Synthesis

The construction of the pyrimidine core, a key feature of this compound, is often achieved through cyclocondensation reactions. nih.gov The field has seen a shift towards more efficient and selective catalytic methods to drive these transformations.

Metal-Based Catalysts: Copper-catalyzed tandem reactions have been successfully employed for the synthesis of certain pyrimidine derivatives. mdpi.com These reactions can proceed via a [4+2] cycloaddition, demonstrating high yields. mdpi.com Additionally, magnetically recoverable nanocatalysts, such as those based on iron oxide (Fe₃O₄) functionalized with other metals like copper or zinc, offer significant advantages. researchgate.netrsc.org These catalysts combine high efficiency with the ease of separation from the reaction mixture using an external magnetic field, allowing for their reuse and contributing to a more sustainable process. researchgate.net For instance, Cu-doped TiO₂ nanoparticles have been used as an efficient catalyst in the synthesis of related pyridopyrimidines under ambient conditions. rsc.org

Organocatalysis: In addition to metal-based systems, organocatalysts like L-proline have been utilized, sometimes in conjunction with a co-catalyst such as trifluoroacetic acid (TFA), to synthesize pyrimidine scaffolds. acs.org These small organic molecules can be effective, environmentally friendly alternatives to metal catalysts. acs.org

Table 1: Examples of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Specific Example | Application | Key Advantages |

|---|---|---|---|

| Metal-Based | Copper Complexes | Tandem reactions for sulfonamide pyrimidine derivatives mdpi.com | High yields, specific cycloadditions mdpi.com |

| Nanocatalysts | Fe₃O₄@SiO₂-based magnetic nanocatalysts researchgate.netscispace.com | One-pot synthesis of pyrimidine derivatives rsc.org | High efficiency, catalyst reusability, easy separation researchgate.net |

| Organocatalysts | L-proline / Trifluoroacetic acid (TFA) acs.org | Three-component reactions for pyrano[2,3-d]pyrimidines acs.org | Metal-free, environmentally benign acs.org |

Sustainable Solvent Selection and Reaction Optimization

In line with the principles of green chemistry, significant efforts are being made to replace traditional volatile organic solvents with more sustainable alternatives and to optimize reaction conditions to minimize waste and energy consumption. nih.govbenthamdirect.com

Solvent-Free and Alternative Solvent Systems: One prominent green approach is the use of solvent-free reaction conditions, often facilitated by techniques like ball milling. acs.orgacs.org This mechanochemical approach can lead to high yields and easy product isolation. acs.orgacs.org Water has also been explored as a green solvent for certain pyrimidine syntheses. mdpi.com Microwave-assisted synthesis represents another key technology, as it often leads to faster reaction rates, higher yields, and easier work-up procedures, frequently using recyclable organic solvents. nih.gov

Reaction Optimization: The synthesis of pyrimidine derivatives is often achieved through multicomponent reactions (MCRs), where three or more starting materials react in a single operation. acs.org This approach is inherently efficient as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste. acs.orgnih.gov The optimization of these reactions involves carefully controlling parameters such as temperature, reaction time, and catalyst loading to maximize the yield and selectivity towards the desired product, such as the 2-amino-4,6-disubstituted-pyrimidine core. nih.govresearchgate.net For instance, the synthesis of 4-amino-5-fluoropyrimidines has been achieved under mild conditions by reacting amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate, a process that avoids harsh basic additives. nih.gov

Analytical Techniques for Reaction Monitoring and Product Characterization

A comprehensive suite of analytical techniques is essential for monitoring the progress of the synthesis and for the unambiguous characterization and purity assessment of the final compound, this compound. These methods are broadly categorized into chromatographic and spectroscopic techniques.

Chromatographic Methods: HPLC, GC-MS, LC-MS, UPLC

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a cornerstone technique for the analysis of pyrimidine derivatives. researchgate.net A typical setup involves a C8 or C18 silica gel column and elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.netresearchgate.netpensoft.net This method is validated for its accuracy, precision, and specificity, making it suitable for both qualitative and quantitative analysis. pensoft.netpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For pyrimidine derivatives like fluorouracil, derivatization is often employed to increase volatility. nih.gov The sample is then separated on a capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying compounds in complex mixtures and for confirming the molecular weight of the synthesized product. nih.govsmw.ch It is widely applied for the analysis of purine and pyrimidine metabolites in various samples. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns, resulting in faster analysis times and improved resolution. sielc.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and high-throughput method for the simultaneous determination of multiple purine and pyrimidine compounds. nih.gov

Table 2: Overview of Chromatographic Methods for Pyrimidine Analysis

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 or C8 silica gel researchgate.net | Acetonitrile/Water or Buffer researchgate.netresearchgate.net | UV/VIS | Purity assessment, quantification pensoft.net |

| GC-MS | Capillary column | Helium mdpi.com | Mass Spectrometer | Analysis of volatile derivatives, impurity profiling nih.gov |

| LC-MS | C18 | Acetonitrile/Formic Acid in Water nih.govcreative-proteomics.com | Mass Spectrometer | Molecular weight confirmation, metabolite analysis nih.gov |

| UPLC-MS/MS | C18 | Acetonitrile/Formic Acid in Water creative-proteomics.com | Tandem Mass Spectrometer | High-throughput screening, quantification nih.gov |

Spectroscopic Confirmation: ¹H NMR, ¹³C NMR, HRMS, IR

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for structural elucidation. ¹H NMR provides information on the number and environment of hydrogen atoms, with characteristic chemical shifts observed for aromatic protons and the protons of the ethoxy group. researchgate.netresearchgate.net ¹³C NMR reveals the carbon skeleton of the molecule. spectrabase.comchemicalbook.com For fluorinated compounds, the coupling between fluorine and adjacent carbon or proton atoms provides additional structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula with a high degree of confidence. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. vandanapublications.comvandanapublications.com The IR spectrum of a pyrimidine derivative will show characteristic absorption bands corresponding to N-H stretching (for the amine group), C-H stretching (for the ethoxy group and aromatic ring), C=N and C=C stretching within the pyrimidine ring, and C-F and C-O stretching vibrations. researchgate.netjst.go.jp

Table 3: Spectroscopic Data for Characterization

| Technique | Information Provided | Typical Observations for Pyrimidine Derivatives |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons, NH₂ protons, and ethoxy group (CH₂ and CH₃) protons. researchgate.net |

| ¹³C NMR | Carbon skeleton | Resonances for aromatic carbons, ethoxy group carbons, and carbons coupled to fluorine. |

| HRMS | Exact molecular weight and elemental composition | Provides a highly accurate mass measurement to confirm the chemical formula C₆H₈FN₃O. researchgate.net |

| IR | Functional groups | Characteristic stretching vibrations for N-H, C=N, C=C, C-F, and C-O bonds. researchgate.netvandanapublications.com |

Molecular Interactions and Mechanistic Studies

Mechanism of Action and Molecular Targeting

Investigations into derivatives of 2-Ethoxy-5-fluoropyrimidin-4-amine have elucidated their potential mechanisms of action. These studies are crucial for understanding how the foundational pyrimidine (B1678525) structure contributes to the therapeutic effects of the larger, more complex molecules.

Derivatives incorporating the this compound scaffold have been identified as potent inhibitors of protein kinase C (PKC), particularly the beta II isoform (PKCβII). googleapis.com A United States patent details novel compounds where the (2-ethoxy-5-fluoropyrimidin-4-yl)amino group is a key component of molecules designed to target PKCβII. googleapis.com The inhibition of this kinase is considered a valuable therapeutic strategy for a range of conditions, including complications arising from diabetes mellitus, cancer, and inflammatory disorders. googleapis.com

Furthermore, other related 5-fluoropyrimidine (B1206419) derivatives have been investigated as inhibitors of different kinases. For instance, a series of 2,4-dianilino-5-fluoropyrimidine derivatives demonstrated inhibitory activity against anaplastic lymphoma kinase (ALK), a recognized target in certain types of cancer. nih.gov This suggests that the 5-fluoropyrimidin-4-amine (B1273414) core is a versatile scaffold for developing inhibitors against various kinases.

The specific arrangement of functional groups on the this compound ring is critical for its role in molecular recognition and the biological activity of its derivatives.

The fluorine atom at the C-5 position of the pyrimidine ring plays a significant role in modulating the bioactivity of its derivatives. The strong electronegativity of fluorine can alter the electronic properties of the pyrimidine ring, which may enhance binding interactions with target proteins. nih.gov In the context of kinase inhibitors, this modification can influence the binding affinity for the enzyme's active site. The carbon-fluorine bond is also exceptionally stable, which can increase the metabolic stability of the molecule, a desirable property in drug development.

The ethoxy group at the C-2 position primarily influences the physicochemical properties of the molecule, such as solubility. nih.gov Introducing an ethoxy group can disrupt the planarity and symmetry of the molecule, which may lead to a significant improvement in aqueous solubility by disrupting crystal lattice packing. This enhancement in solubility is a crucial factor in drug design, as it can affect a compound's absorption and distribution in biological systems.

The amine group at the C-4 position is a key functional group for biological activity. It typically acts as a hydrogen bond donor, which is crucial for forming stable interactions with amino acid residues in the active site of target proteins, such as kinases. mdpi.com In many kinase inhibitors, this amine group forms a critical hydrogen bond with the "hinge region" of the kinase, anchoring the inhibitor in the ATP-binding pocket. The reactivity of this amine group is also central to the synthesis of more complex derivatives, allowing for the attachment of various substituents to explore structure-activity relationships. nih.gov

Role of Functional Groups in Binding Affinity

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound and related compounds provide valuable insights into how structural modifications affect biological activity.

A patent for PKCβII inhibitors describes a series of compounds built upon the this compound core. googleapis.com In these derivatives, the pyrimidine amine is linked to a complex heterocyclic system. The SAR data from such series would typically explore how variations in the linked heterocyclic portion affect inhibitory potency against PKCβII.

In a related series of 2,4-dianilino-5-fluoropyrimidine derivatives designed as ALK inhibitors, SAR studies revealed that the nature of the substituent on the aniline (B41778) rings is critical for potency. nih.gov For example, the compound with the most potent activity in this series featured a specific substitution pattern on the aniline ring that optimized interactions with the ALK active site. nih.gov

The table below summarizes key findings from SAR studies on related pyrimidine derivatives, illustrating the importance of substitutions at various positions.

| Base Scaffold | Target | Key SAR Findings | Reference |

| 2,4-dianilino-5-fluoropyrimidine | Anaplastic Lymphoma Kinase (ALK) | Substitutions on the aniline moieties are critical for inhibitory activity. The most potent compounds showed good activity against both wild-type and crizotinib-resistant ALK mutants. | nih.gov |

| 4-alkoxy-2-aminopyridines | Neuropeptide Y1 Receptor | Replacement of a morpholino group with various alkoxy groups led to the identification of potent antagonists. The nature of the alkoxy group significantly influenced activity. | nih.gov |

| Dianilinopyrimidines | Epidermal Growth Factor Receptor (EGFR) | Introduction of an aminothiophene moiety at the 4-position of the pyrimidine ring and various substitutions on the aniline and thiophene (B33073) rings led to compounds with potent anti-tumor activities. | nih.gov |

These studies, while not directly on this compound itself, highlight the principles that guide the design of more complex inhibitors based on this and similar scaffolds. The 5-fluoro and 2-alkoxy substitutions are key modulators of the electronic and physical properties, while the 4-amine group provides a crucial interaction point for biological targets and a handle for synthetic elaboration.

Systematic Structural Modifications and Their Biological Implications

The exploration of a molecule's therapeutic potential often involves the systematic modification of its structure to establish a structure-activity relationship (SAR). For this compound, key positions for modification include the C2-ethoxy and C4-amine substituents. Studies on analogous 2,4-substituted pyrimidine systems have shown that even minor alterations can profoundly impact biological potency and selectivity. nih.gov

For instance, in series of 2,4-diaminopyrimidine (B92962) derivatives designed as Cyclin-Dependent Kinase (CDK) inhibitors, modifications at these positions were crucial for achieving high potency. nih.gov Altering the substituent at the C2 position can modulate lipophilicity and steric interactions within a binding pocket, while changes at the C4-amine can influence hydrogen bonding patterns, which are often critical for anchoring a ligand to its target protein. nih.govnih.gov

Hypothetical modifications to this compound could include varying the length of the alkoxy chain at C2 or introducing different substituents on the C4-amine. These changes would likely alter the compound's binding affinity and efficacy against a given biological target.

Positional Isomerism and Stereochemical Considerations

Positional isomerism is a critical factor in the biological activity of substituted heterocycles. The specific arrangement of the ethoxy, amine, and fluoro groups on the pyrimidine ring of this compound is not arbitrary. Swapping the positions of these functional groups would result in distinct chemical entities with different electronic and steric profiles, leading to vastly different interactions with biological macromolecules.

For example, moving the fluorine atom from the C5 to the C6 position would significantly alter the electronic influence on the adjacent pyrimidine nitrogens and the C4-amine group. Likewise, swapping the C2-ethoxy and C4-amine groups would create 4-ethoxy-5-fluoro-pyrimidin-2-amine, a molecule with a completely different hydrogen bonding profile. The parent compound, this compound, is achiral and therefore does not have enantiomers. Stereochemical considerations are limited to the conformation of the flexible ethoxy group, which can orient itself to fit optimally within a binding site.

Impact of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of this compound are governed by the interplay of its three key substituents. Each group imparts distinct electronic and steric properties to the molecule.

Fluoro Group (C5): Fluorine is the most electronegative element, and its placement at the C5 position acts as a potent electron-withdrawing group via the inductive effect. This can lower the pKa of the pyrimidine ring nitrogens and the exocyclic amine, influencing their protonation state and ability to form hydrogen bonds at physiological pH. nih.govresearchgate.net This modification can also create favorable orthogonal interactions with target proteins.

Amine Group (C4): The primary amine is a strong electron-donating group by resonance and a critical hydrogen bond donor. In many kinase inhibitors with a similar scaffold, the 4-amino group forms one or two key hydrogen bonds with the "hinge" region of the kinase, which is essential for potent inhibition. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable for rationalizing the observed biological activities of molecules and for guiding the design of new, more effective analogues. nih.govnih.gov Methods like DFT, molecular docking, and QSAR provide insights into molecular properties at a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Effects

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ymerdigital.comnih.gov For this compound, DFT calculations can provide a detailed picture of its electronic properties, which are fundamental to its reactivity and intermolecular interactions. researchgate.net

Key parameters derived from DFT include the distribution of electron density, the molecular electrostatic potential (MESP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MESP map visualizes the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, highlighting likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. ymerdigital.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is crucial for understanding the structural basis of inhibition and for predicting the binding affinity of new compounds. chemrxiv.org

A hypothetical docking simulation of this compound into a kinase active site would likely show a conserved binding mode seen for many pyrimidine-based inhibitors. nih.govnih.gov The simulation would predict that the 4-amino group and one of the ring nitrogens (typically N1) form critical hydrogen bonds to the backbone of the kinase hinge region. The 2-ethoxy group would likely be positioned in a nearby hydrophobic pocket, while the 5-fluoro group could form specific interactions that enhance binding affinity or selectivity. The docking score, an estimation of binding energy, helps to rank different compounds or binding poses. najah.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

To develop a QSAR model for analogues of this compound, one would first synthesize and test a series of related compounds. For each compound, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (from DFT), and steric properties (molar refractivity). nih.govresearchgate.net Using statistical methods, an equation is generated that correlates these descriptors with the observed biological activity. A robust QSAR model must be statistically validated to ensure its predictive power. nih.govwikipedia.org

Insights from Comparative Analysis with Related Pyrimidine Compounds

A thorough understanding of the molecular behavior of this compound can be achieved by comparing it with structurally related compounds that have been extensively studied. This comparative approach provides valuable insights into how subtle changes in the pyrimidine scaffold can lead to different molecular interactions and, consequently, distinct biological outcomes.

Comparison with 5-Fluorouracil (B62378) (5-FU) and its Derivatives

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, primarily functioning as an antimetabolite. nih.govnih.gov Its mechanism of action involves the intracellular conversion to several active metabolites, which then interfere with DNA and RNA synthesis. usp.orgnih.gov A key metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells. usp.org Another metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), is incorporated into RNA, disrupting its normal function. usp.org

The primary structural difference between this compound and 5-FU lies at the C2 and C4 positions of the pyrimidine ring. In this compound, these positions are occupied by an ethoxy (-OCH2CH3) group and an amine (-NH2) group, respectively. In contrast, 5-FU has a hydrogen atom at C2 and a keto group (=O) at C4.

This structural divergence suggests a potentially different metabolic activation pathway and target interaction profile for this compound. While it shares the 5-fluoro substitution, which is often critical for the activity of fluoropyrimidines, the C2-ethoxy and C4-amine groups may alter its recognition by the enzymes that metabolize 5-FU. For instance, the conversion of 5-FU to its active metabolites is a multi-step enzymatic process. pharmacompass.com The presence of the ethoxy and amine groups in this compound could hinder or alter its ability to serve as a substrate for these enzymes.

Furthermore, the C4-amino group in this compound makes it a derivative of cytosine, whereas 5-FU is an analogue of uracil (B121893). This distinction is significant as it could lead to different metabolic fates and interactions with cellular machinery.

Below is a comparative table summarizing the key molecular features and mechanistic aspects of this compound and 5-Fluorouracil.

| Feature | This compound | 5-Fluorouracil (5-FU) |

| Structure |  |  |

| C2 Substitution | Ethoxy group (-OCH2CH3) | Hydrogen atom (-H) |

| C4 Substitution | Amine group (-NH2) | Keto group (=O) |

| Parent Nucleobase Analogy | Cytosine | Uracil |

| Primary Mechanism of Action | Likely requires metabolic activation, but specific pathway is not well-documented. | Inhibition of thymidylate synthase by its metabolite FdUMP; incorporation into RNA and DNA. nih.govusp.org |

| Key Metabolites | Not extensively characterized in public literature. | Fluorodeoxyuridine monophosphate (FdUMP), Fluorouridine triphosphate (FUTP), Fluorodeoxyuridine triphosphate (FdUTP). pharmacompass.com |

Distinction from Other Pyrimidine Amine Scaffolds

The pyrimidine amine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The position and nature of the amine group, along with other substituents on the pyrimidine ring, play a crucial role in determining the compound's biological activity.

For instance, various 2,4,6-trisubstituted pyrimidine derivatives have shown antiproliferative activities. nih.gov The nature of the substituents at each position dictates the specific interactions with target proteins. The ethoxy group at the C2 position of this compound is another important determinant of its properties. The introduction of an alkoxy group can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for target binding.

The table below provides a comparative overview of different pyrimidine amine scaffolds to highlight the unique position of this compound.

| Compound/Scaffold | C2 Substitution | C4 Substitution | C5 Substitution | C6 Substitution | General Biological Activity Context |

| This compound | Ethoxy | Amine | Fluoro | Hydrogen | Potential antimetabolite, specific targets not fully elucidated. |

| 5-Fluorocytosine | Keto | Amine | Fluoro | Hydrogen | Antifungal agent. |

| 2-Aminopyrimidine (B69317) | Amine | Hydrogen | Hydrogen | Hydrogen | Precursor for various biologically active compounds. |

| Gefitinib (contains a quinazoline (B50416) scaffold, a fused pyrimidine system) | Varies (part of a larger ring system) | Anilino | Varies | Varies | EGFR kinase inhibitor (anticancer). |

| Imatinib (contains a 2-aminopyrimidine moiety) | Amine (as part of a larger structure) | Varies | Varies | Varies | Bcr-Abl tyrosine kinase inhibitor (anticancer). |

This comparative analysis underscores that while this compound belongs to the broader class of pyrimidine derivatives, its specific combination of an ethoxy group at C2, an amine group at C4, and a fluoro group at C5 creates a unique chemical entity. Its molecular interactions and mechanistic pathways are likely to be distinct from those of 5-FU and other pyrimidine amines, warranting further investigation to fully elucidate its therapeutic potential.

Biological Applications and Potential Therapeutic Relevance

Anticancer Research and Cytotoxic Activity

The quest for more effective and selective cancer therapies has led researchers to investigate a wide array of synthetic compounds. Fluoropyrimidines, a class of molecules that includes 2-Ethoxy-5-fluoropyrimidin-4-amine, are a cornerstone of cancer chemotherapy. The research extends from evaluating cytotoxicity in various cancer cell lines to understanding the specific mechanisms of antitumor action.

Inhibition of Cancer Cell Lines (e.g., BEL-7402, A549, HL-60, MCF-7)

While direct cytotoxic data for this compound against a broad panel of cancer cell lines is not extensively published, the activity of structurally related compounds provides significant insights. Derivatives of 5-fluoropyrimidines have demonstrated notable activity against several human cancer cell lines.

For instance, studies on novel phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (B1346552) (FdU), a related fluoropyrimidine, have shown considerable cytotoxic effects. nih.gov These compounds were evaluated against a panel of cell lines including breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa), with some derivatives showing significantly higher activity than the parent compound, FdU. nih.gov Similarly, other synthesized thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been tested against human cancer cell lines such as MCF-7, showing that the pyrimidine (B1678525) scaffold is a promising base for developing new anticancer agents. mdpi.com

The table below summarizes the cytotoxic activity of selected related pyrimidine derivatives against various cancer cell lines, highlighting the potential of this chemical class.

| Cell Line | Cancer Type | Related Compound Class | Observed Activity |

| MCF-7 | Breast Cancer | 5-fluoro-2'-deoxyuridine phosphoramidates | High cytotoxic activity nih.gov |

| HepG2 | Liver Cancer | 5-fluoro-2'-deoxyuridine phosphoramidates | High cytotoxic activity nih.gov |

| A549 | Lung Cancer | Thiazolo[4,5-d]pyrimidine derivatives | Cytostatic/Cytotoxic effects mdpi.com |

| HeLa | Cervical Cancer | 5-fluoro-2'-deoxyuridine phosphoramidates | Remarkable activity nih.gov |

Mechanisms of Antitumor Action (e.g., enzyme inhibition, DNA/RNA incorporation)

A primary mechanism by which fluoropyrimidine-based compounds exert their anticancer effects is through enzyme inhibition. Notably, this compound has been explicitly identified as a chemical intermediate used in the synthesis of potent inhibitors of Dihydroorotate Dehydrogenase (DHODH). google.comgoogleapis.comgoogle.com DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. By inhibiting this enzyme, these compounds can starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their growth.

The inhibition of DHODH has been identified as a synthetic lethal strategy in certain solid tumors, such as those with PTEN and KRAS mutations, making it a promising target for cancer therapy. google.comgoogleapis.com This mechanism is distinct from, but complementary to, the classical mechanism of the well-known fluoropyrimidine, 5-Fluorouracil (B62378) (5-FU). The orally administered drug Capecitabine (B1668275) is a precursor to 5-FU, which can be incorporated into both DNA and RNA, leading to cytotoxicity and cell death. granulesindia.com

Evaluation in Preclinical Studies

The therapeutic potential of targeting the DHODH enzyme, for which this compound is a building block, is supported by preclinical evidence. google.comgoogleapis.com Both in vitro and in vivo models involving solid tumors have demonstrated the effectiveness of DHODH inhibition. google.comgoogleapis.com These studies validate the mechanism as a viable strategy for cancer treatment and support the continued development of inhibitors derived from scaffolds like this compound.

Antiviral Investigations

The pyrimidine nucleus is a fundamental component of many antiviral drugs. Consequently, there is significant interest in the antiviral potential of novel pyrimidine derivatives. nih.gov While specific antiviral studies on this compound are not prominent in the literature, research on related compounds underscores the promise of this chemical family.

A wide variety of pyrimidine molecules have been synthesized and evaluated for activity against numerous viruses, including influenza, herpes simplex virus (HSV), hepatitis B and C (HBV/HCV), and human immunodeficiency virus (HIV). nih.gov For example, newly synthesized pyrimido[4,5-d]pyrimidines have shown selective efficacy against human coronaviruses. mdpi.com Other studies on 5-cyano-2'-deoxyuridine, a pyrimidine nucleoside, demonstrated significant inhibition of vaccinia virus replication. nih.gov The introduction of fluorine into nucleoside analogues has also been shown to enhance antiviral properties, suggesting that the fluoro-substituent on the pyrimidine ring could be advantageous. mdpi.com This body of research suggests that this compound could serve as a valuable starting point for the development of novel antiviral agents.

Fungicidal Activity and Agricultural Applications

Beyond human medicine, pyrimidine derivatives are crucial in agriculture for protecting crops from fungal diseases. The structural features of these compounds make them effective against a range of plant pathogens.

Inhibition of Plant Pathogenic Fungi (e.g., Rhizoctonia solani)

Rhizoctonia solani is a destructive soil-borne fungus responsible for diseases like sheath blight in rice and root rot in numerous other crops. The search for effective fungicides is ongoing, and pyrimidine-based compounds have shown considerable success.

Although direct testing of this compound against R. solani has not been reported, numerous studies confirm the efficacy of other pyrimidine derivatives against this pathogen. In one study, a series of novel pyrimidine derivatives were synthesized and evaluated, with all of the tested compounds showing good activity (over 50% inhibition) against R. solani. nih.gov Another research effort focused on 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which also demonstrated potent fungicidal activity against this fungus. nih.gov These findings establish the pyrimidine scaffold as a robust pharmacophore for creating fungicides targeting R. solani, indicating a clear potential application for this compound in agricultural research and development.

Unveiling the Potential of this compound in Science

A close examination of the chemical compound this compound reveals its significant, though often behind-the-scenes, role in the advancement of medicine and potentially agriculture. This fluorinated pyrimidine derivative serves as a crucial building block for the synthesis of more complex molecules, driving innovation in drug discovery and the development of novel therapeutics.

The scientific journey of this compound is one of foundational importance. While not typically a final, active product, its unique chemical structure makes it a valuable starting material for creating a diverse range of biologically active compounds.

Pesticide-likeness Analysis and Optimization

While direct studies analyzing the pesticide-like properties of this compound are not extensively documented in publicly available research, the broader class of 5-fluoropyrimidine (B1206419) derivatives has been explored for fungicidal applications. A patent for 5-fluoro pyrimidine derivatives indicates their potential use in agriculture to control plant diseases. google.com The general approach involves synthesizing a variety of these derivatives and screening them for their ability to inhibit the growth of different fungal species. google.com The concentration required for efficacy can vary depending on the specific fungal target, the formulation, and application method, with typical application rates ranging from 0.1 to 4 pounds per acre. google.com This suggests that this compound could be a valuable intermediate in the synthesis of new agrochemical candidates, although specific optimization studies on this compound are not detailed.

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

The primary and most well-documented role of this compound is as a pharmaceutical intermediate. It is commercially available and classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of molecules designed to target and degrade specific proteins, a cutting-edge area of drug discovery. calpaclab.com Its structural features, including the fluorine atom and the ethoxy and amine groups, provide multiple points for chemical modification, allowing chemists to build a wide array of more complex molecules.

A Chinese patent describes a method for preparing 2-hydroxy-4-amino-5-fluoropyrimidine, a related compound that is a key intermediate for the anticancer drug capecitabine and the anti-AIDS drug emtricitabine. google.com This underscores the importance of the 5-fluoropyrimidine scaffold in the synthesis of established and impactful medicines.

The chemical architecture of this compound makes it an ideal precursor for the synthesis of various heterocyclic derivatives. Research has demonstrated the synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles from related starting materials, showcasing the versatility of the pyrimidine core in creating highly functionalized molecules. rsc.org The development of pyrimidine-based derivatives is a very active area of research. For instance, scientists have developed efficient methods to synthesize 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines, which are being investigated as potential protein kinase inhibitors. researchgate.net These synthetic routes often involve the strategic introduction of different chemical groups onto the pyrimidine ring to explore their biological activity.

The true potential of this compound is realized in its contribution to the development of novel therapeutics. The pyrimidine core is a common feature in many biologically active compounds, and the specific substitutions on this compound make it a valuable starting point for medicinal chemists.

Studies on related 2,4-diaminopyrimidines have led to the discovery of selective Aurora A kinase inhibitors, which are being investigated for their anticancer properties. nih.gov One such compound demonstrated potent cytotoxicity against tumor cell lines and was over 35 times more selective for Aurora A than Aurora B kinase. nih.gov Furthermore, research into N-benzyl-2-phenylpyrimidin-4-amine derivatives has identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, another promising target for cancer therapy. nih.gov The development of these inhibitors often involves high-throughput screening of a library of compounds, many of which could be synthesized using intermediates like this compound.

Additionally, novel 4-amino-2-phenylpyrimidine derivatives have been identified as agonists for GPR119, a G-protein-coupled receptor involved in glucose homeostasis, suggesting their potential for treating metabolic disorders. nih.gov

Enzyme Mechanism Studies and Biochemical Assays

While there are no direct reports of this compound itself being used in enzyme mechanism studies, its role as an intermediate is critical for generating the diverse chemical libraries needed for such research. The structure-activity relationship (SAR) studies conducted on the resulting pyrimidine derivatives are a form of biochemical assay. nih.govnih.gov In these studies, a series of related compounds are synthesized and tested for their ability to interact with a specific enzyme or receptor.

For example, in the development of Aurora kinase inhibitors, various 2,4-diaminopyrimidines were synthesized and evaluated for their inhibitory activity. nih.gov This process allows researchers to understand how different chemical modifications affect the compound's potency and selectivity, providing insights into the mechanism of enzyme inhibition. Molecular docking simulations are also often employed to visualize how these molecules bind to the active site of the enzyme, further elucidating the mechanism of action. nih.gov The synthesis of these compound libraries for screening and SAR studies is a key application of intermediates like this compound.

Advanced Research Directions and Future Perspectives

Derivatization Strategies for Enhanced Biological Activity

The inherent structure of 2-Ethoxy-5-fluoropyrimidin-4-amine allows for a variety of modifications to fine-tune its pharmacological profile. These derivatization strategies are key to optimizing potency, selectivity, and pharmacokinetic properties.

Modifications to the Ethoxy Group

The ethoxy group at the C2 position of the pyrimidine (B1678525) ring is a critical determinant of the molecule's interaction with its biological targets. Alterations to this group can significantly impact binding affinity and metabolic stability. Research in this area could explore:

Alkoxy Group Variation: Replacing the ethoxy group with other alkoxy moieties of varying chain lengths and branching can modulate lipophilicity and steric interactions within the binding pocket of a target protein.

Bioisosteric Replacement: Introducing bioisosteres of the ethoxy group, such as thioethers or alkylamines, could lead to improved hydrogen bonding capabilities or altered electronic properties, potentially enhancing target engagement.

Functionalization: The terminal end of the ethoxy group can be functionalized with polar groups to improve solubility or with reactive handles for conjugation to other molecules.

Substitutions on the Pyrimidine Ring

The pyrimidine core is amenable to a range of substitution patterns that can profoundly influence the molecule's electronic and steric properties. Key strategies include:

Halogen Exchange: While the 5-fluoro substituent is often crucial for activity, exploring other halogens at this position or introducing them at other available positions on the ring can alter the electrostatic potential and impact protein-ligand interactions.

Introduction of Diverse Substituents: The synthesis of derivatives with various substituents at other positions of the pyrimidine ring, such as cyano, nitro, or small alkyl groups, can lead to the discovery of novel structure-activity relationships (SAR). For instance, the synthesis of 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles has been achieved by refluxing N-(2-ammonio-1,2-dicyanovinyl)alkylamide chloride in ethanol. rsc.org

Ring System Modifications: While technically moving beyond simple substitution, exploring isosteric replacement of the pyrimidine ring with other heterocyclic systems like pyridine (B92270) or triazine could yield compounds with entirely new pharmacological profiles.

Exploration of Novel Amine Derivatives

The primary amine at the C4 position is a key site for derivatization, allowing for the introduction of a wide array of functionalities to probe interactions with target proteins and modulate physicochemical properties. nih.gov The synthesis of novel amine derivatives can be achieved through various methods, including treatment with primary or secondary amines. researchgate.netbanglajol.info

Reductive Amination: Condensation of the amine with aldehydes or ketones followed by reduction can lead to the formation of secondary and tertiary amine derivatives with diverse alkyl and aryl substituents.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates can yield urea and thiourea derivatives, which can establish unique hydrogen bonding patterns with target proteins.

Multi-target Ligand Design and Polypharmacology

The concept of polypharmacology, where a single drug acts on multiple targets simultaneously, is an emerging strategy for treating complex multifactorial diseases. nih.gov The this compound scaffold is a promising starting point for the rational design of multi-target-directed ligands (MTDLs). nih.gov

By combining pharmacophores from different known ligands into a single molecule based on the this compound core, it may be possible to create agents with synergistic or additive effects. This approach could lead to improved efficacy and a reduced likelihood of developing drug resistance. benthamscience.comscilit.com Computational methods are instrumental in the de novo design of such MTDLs, helping to predict the binding of a designed ligand to multiple targets. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To fully elucidate the biological effects of this compound and its derivatives, the integration of "omics" technologies is crucial. These high-throughput approaches provide a global view of the molecular changes within a biological system upon drug treatment.

| Omics Technology | Application in this compound Research |

| Genomics | Identifying genetic biomarkers that predict sensitivity or resistance to the compound. |

| Transcriptomics | Analyzing changes in gene expression profiles to understand the pathways modulated by the compound. |

| Proteomics | Identifying the direct protein targets and downstream signaling pathways affected by the compound. |

| Metabolomics | Assessing the impact of the compound on cellular metabolism and identifying metabolic vulnerabilities. |

By combining these omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications.

Development of Prodrugs and Targeted Delivery Systems

To overcome potential limitations in bioavailability, stability, or off-target toxicity, the development of prodrugs and targeted delivery systems for this compound is a promising strategy. e-bookshelf.denih.gov

A prodrug is a bioreversible derivative that undergoes enzymatic or chemical transformation in vivo to release the active parent drug. e-bookshelf.de This approach can be used to:

Enhance solubility and permeability.

Improve metabolic stability and prolong half-life.

Achieve site-specific drug delivery by designing prodrugs that are activated by enzymes predominantly found in the target tissue. openmedicinalchemistryjournal.com

Targeted delivery systems, such as liposomes or nanoparticles, can also be employed to specifically deliver this compound to the site of action. researchgate.netnih.gov These systems can be decorated with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of target cells, thereby increasing therapeutic efficacy while minimizing systemic exposure and associated side effects. openmedicinalchemistryjournal.comnih.gov Long-acting formulations can also be developed by combining prodrugs with drug delivery systems to reduce dosing frequency. researchgate.netnih.gov

Applications in Materials Science and Industrial Processes

Currently, detailed research into the applications of this compound in materials science is limited. However, its chemical structure suggests potential as a building block in the synthesis of functional materials. The presence of a pyrimidine ring, a common scaffold in biologically active molecules and functional dyes, combined with the electron-withdrawing fluorine atom and the ethoxy group, could impart unique optical or electronic properties to larger molecular architectures. It is listed for research and industrial use, indicating its availability for such exploratory studies. calpaclab.com

Future research could explore its incorporation into polymers or organic frameworks for applications in electronics, optics, or as a component in the development of novel materials with tailored properties.

From an industrial perspective, the synthesis of related fluorinated pyrimidines offers insights into potential production processes. For instance, the synthesis of 2-ethoxy-4,6-difluoropyrimidine (B62712) involves a multi-step process starting from urea and diethyl sulfate, followed by cyclization, chlorination, and fluorination reactions. google.com A similar synthetic strategy could potentially be adapted for the industrial-scale production of this compound, likely involving the amination of a suitable precursor. A patent for a 5-flucytosine preparation method highlights the use of 2-methoxy-5-fluorouracil as a starting material, which undergoes chlorination and amination, suggesting a possible route for the synthesis of the title compound. google.com The development of an efficient and cost-effective synthesis process would be a critical step towards its broader application.

Toxicological Research and Risk Assessment Methodologies

As a fluorinated pyrimidine, this compound belongs to a class of compounds known for their biological activity, most notably as anticancer agents. nih.govnih.gov Consequently, a thorough toxicological evaluation would be paramount before any widespread application.

In Vitro and In Vivo Toxicity Models

The initial assessment of the toxic potential of this compound would involve a battery of in vitro and in vivo toxicity studies.

In Vitro Models:

Cytotoxicity Assays: The cytotoxicity of the compound would need to be evaluated against a panel of human cell lines, similar to studies conducted on other fluorinated pyrimidines like 5-fluorouracil (B62378) (5-FU). nih.govnih.gov Assays such as the MTT or neutral red uptake assays could determine the concentration at which the compound induces cell death. These studies could also explore the mechanisms of cytotoxicity, such as apoptosis or necrosis.

Genotoxicity Assays: Standard genotoxicity tests, including the Ames test for mutagenicity and chromosomal aberration assays in mammalian cells, would be essential to assess the compound's potential to damage genetic material.

Enzyme Inhibition Assays: Given that many fluoropyrimidines exert their effects by inhibiting key enzymes, assays to screen for the inhibition of enzymes like thymidylate synthase would be highly relevant. mdpi.com

Table 1: Illustrative In Vitro Toxicity Testing Plan

| Test System | Endpoint | Purpose |

| Human cancer cell lines (e.g., colorectal, lung) | Cell viability (IC50) | Determine cytotoxic potential |

| Bacterial reverse mutation assay (Ames test) | Mutagenicity | Assess potential to cause gene mutations |

| In vitro micronucleus test | Chromosomal damage | Evaluate potential to cause chromosomal aberrations |

| Thymidylate synthase inhibition assay | Enzyme activity | Investigate a key mechanism of fluoropyrimidine toxicity |

In Vivo Models:

Acute Toxicity Studies: Initial in vivo studies in animal models, typically rodents, would establish the acute toxicity profile, including the determination of an LD50 (lethal dose, 50%).

Repeated Dose Toxicity Studies: Sub-chronic and chronic toxicity studies would be necessary to understand the effects of long-term exposure. These studies would involve daily administration of the compound at various dose levels, followed by detailed histopathological examination of organs and tissues. nih.gov

Specific Toxicity Endpoints: Based on the known toxicities of other fluoropyrimidines, specific attention should be paid to potential hematological, gastrointestinal, and cardiac toxicities. nih.goveurofins-biomnis.com

Environmental Fate and Transport Predictions

The potential for environmental release during manufacturing, use, or disposal necessitates a thorough investigation of the environmental fate and transport of this compound.

Environmental Degradation:

Studies on related fluoropyrimidines, such as 5-fluorouracil (5-FU), have shown that they can be subject to both biodegradation and photodegradation. nih.gov Research has indicated that 5-FU is not readily biodegradable in standard tests but can undergo significant mineralization in surface water over several days. roche.com Similar studies would be required for this compound to determine its persistence in soil and water systems. The identification of its transformation products would also be crucial for a complete environmental risk assessment. nih.gov

Transport and Mobility:

The physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (LogP), would be key determinants of its environmental transport. A related compound, 2-Ethoxy-5-fluoropyrimidin-4(3H)-one, has a calculated LogP of 0.3077, suggesting a relatively low potential for bioaccumulation. chemscene.com Computational models, in conjunction with experimental data, could be used to predict the compound's mobility in soil and its potential to leach into groundwater.

Table 2: Key Parameters for Environmental Risk Assessment

| Parameter | Significance |

| Biodegradation rate (in water and soil) | Determines persistence in the environment |

| Photodegradation rate | Assesses breakdown by sunlight |

| Soil sorption coefficient (Koc) | Predicts mobility in soil and potential for groundwater contamination |

| Octanol-water partition coefficient (Log Kow) | Indicates potential for bioaccumulation in organisms |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethoxy-5-fluoropyrimidin-4-amine, and how can reaction conditions be optimized?